2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde
Description
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-[methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H13N3O/c1-7(2)12(3)9-10-4-8(6-13)5-11-9/h4-7H,1-3H3 |
InChI Key |
NTRHGFHYPOZDSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1=NC=C(C=N1)C=O |
Origin of Product |
United States |
Preparation Methods
Method Overview:
This approach involves the synthesis of substituted pyrimidine rings via cyclocondensation reactions, followed by selective formylation at the 5-position of the pyrimidine ring.
Synthetic Route:
- Step 1: Synthesis of 6-aminopyrimidin-4(3H)-one derivatives, which serve as precursors.
- Step 2: Formylation at the 5-position using Vilsmeier's reagent (a mixture of phosphorus oxychloride and DMF), which introduces the aldehyde group efficiently under mild conditions.
- Step 3: Nucleophilic substitution at the 5-position with methyl(propan-2-yl)amine, facilitated by the electrophilic nature of the aldehyde, leading to the targeted compound.
Key Data:
| Reaction Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Formylation | Vilsmeier reagent, 0°C to room temperature | 88-98% | High efficiency, tolerance of functional groups |
| Nucleophilic substitution | Methyl(propan-2-yl)amine, mild heating | Variable | Selectivity depends on aldehyde reactivity |
Direct Synthesis via Condensation of Pyrimidine Precursors with Alkylamines
Method Overview:
This method employs direct condensation reactions between pyrimidine derivatives bearing reactive aldehyde groups and alkylamines, including propan-2-yl methylamine, under solvent-free or mild conditions.
Synthetic Route:
- Step 1: Preparation of 5-formylpyrimidine intermediates via formylation using acetic anhydride/formic acid or Vilsmeier's reagent.
- Step 2: Condensation with methyl(propan-2-yl)amine, often under microwave irradiation to accelerate the process.
- Step 3: Purification through recrystallization or chromatography to isolate the target compound.
Key Data:
| Reaction Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Formylation | Acetic anhydride/formic acid or Vilsmeier reagent | 86-98% | Short reaction times, high yields |
| Condensation | Methyl(propan-2-yl)amine, microwave irradiation | 70-85% | Rapid, high efficiency |
Functionalization of Pyrimidine Core via Nucleophilic Substitution and Reductive Amination
Method Overview:
This pathway involves initial chlorination of pyrimidine rings, followed by nucleophilic substitution with methyl(propan-2-yl)amine and subsequent reductive amination to introduce the aldehyde functionality.
Synthetic Route:
- Step 1: Chlorination of pyrimidine derivatives with phosphorus oxychloride to activate the 5-position.
- Step 2: Nucleophilic substitution with methyl(propan-2-yl)amine in the presence of potassium carbonate or other bases.
- Step 3: Oxidation of the resulting secondary amine to the aldehyde using Dess–Martin periodinane or similar oxidants.
Key Data:
| Reaction Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Chlorination | POCl₃, room temperature | 61% | Selective at position 5 |
| Nucleophilic substitution | Methyl(propan-2-yl)amine, room temp | 94% | High selectivity |
| Oxidation | Dess–Martin periodinane, mild conditions | 85-90% | Mild oxidation, preserves functional groups |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of 2-[Methyl(propan-2-yl)amino]pyrimidine-5-carboxylic acid.
Reduction: Formation of 2-[Methyl(propan-2-yl)amino]pyrimidine-5-methanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine-5-carbaldehyde Derivatives
Substituent Variations and Structural Analogues
The structural diversity of pyrimidine-5-carbaldehydes arises from substitutions at positions 2, 4, and 4. Below is a comparative analysis of substituent effects:
Key Observations :
- Amino vs. Methylthio: Amino groups (e.g., 770-31-0) improve water solubility and hydrogen-bonding capacity, whereas methylthio groups (e.g., 211245-64-6) enhance lipophilicity and metabolic stability .
- Bulky Substituents: Cyclopentylamino groups (211245-64-6) confer steric bulk, which can optimize binding to biological targets like HIV integrase .
Challenges :
- Byproduct formation, as seen in , where competing methylation pathways produce structural isomers .
- Sensitivity of the carbaldehyde group to oxidation necessitates inert reaction conditions .
Crystallographic and Hydrogen-Bonding Patterns
Crystal structures of pyrimidine carbaldehydes often reveal intramolecular and intermolecular hydrogen bonds. For example:
- Methyl 2-(2-{[(benzyloxy)carbonyl]-amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate () forms O–H···O hydrogen bonds, stabilizing the lattice .
- In raltegravir intermediates (), planar pyrimidine rings facilitate π-π stacking, while bulky substituents induce torsional angles (e.g., 118.9° dihedral angle) .
Graph Set Analysis : Etter’s methodology () applies to these systems, where hydrogen-bonding patterns (e.g., R₂²(8) motifs) dictate packing efficiency .
Biological Activity
2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a pyrimidine ring and an aldehyde functional group, suggests it may interact with various biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrimidine Ring : The initial step often involves the condensation of appropriate starting materials such as urea or thiourea with aldehydes or ketones.
- Introduction of the Methyl and Isopropyl Groups : This can be achieved through alkylation reactions using alkyl halides.
- Aldehyde Functionalization : The final step involves converting a suitable precursor into the desired aldehyde through oxidation or other functional group transformations.
Biological Activity
The biological activity of this compound has been evaluated in various studies, revealing its potential as an antitumor and antimicrobial agent.
Antitumor Activity
Recent studies have shown that compounds with similar structures exhibit significant cytotoxic effects on cancer cell lines. For instance, a series of thieno[2,3-d]pyrimidine derivatives demonstrated comparable inhibitory activity against the MDA-MB-231 breast cancer cell line, with IC50 values around 21.6 μM for some derivatives . This suggests that this compound may also possess similar properties.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound L | MDA-MB-231 | 21.6 |
| Paclitaxel | MDA-MB-231 | 29.3 |
Antimicrobial Activity
Compounds derived from pyrimidines have been reported to exhibit antimicrobial properties. For example, pyrimidopyrimidines have shown efficacy against various bacterial strains and fungi . The mechanism often involves inhibition of nucleic acid synthesis or disruption of membrane integrity.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.
- DNA Interaction : The presence of a pyrimidine ring suggests potential interactions with DNA or RNA, leading to interference in nucleic acid synthesis.
- Signal Transduction Pathways : It may modulate pathways related to cell survival and apoptosis.
Case Studies
Several studies have explored the biological implications of pyrimidine derivatives:
- A study on thieno[2,3-d]pyrimidines indicated their potential as inhibitors of triple-negative breast cancer cells, highlighting their role in targeting epidermal growth factor receptors .
- Another investigation into pyridopyrimidine compounds revealed their effectiveness against multiple myeloma and lymphoma cell lines, suggesting broad-spectrum anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
